molecular formula C19H25Cl2N5O3 B14109970 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride

Cat. No.: B14109970
M. Wt: 442.3 g/mol
InChI Key: UYWALPRFBVLYJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and thiols.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying antifolate activity and enzyme inhibition.

    Biology: Investigated for its effects on cellular processes and enzyme functions.

    Medicine: Applied in the treatment of certain cancers and infections, particularly those resistant to other antifolate drugs.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, leading to cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine is unique due to its lipophilic nature, which allows it to penetrate cell membranes more effectively than other antifolates. This property enhances its efficacy in targeting intracellular enzymes and makes it a valuable alternative in cases where other antifolates are ineffective .

Properties

Molecular Formula

C19H25Cl2N5O3

Molecular Weight

442.3 g/mol

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride

InChI

InChI=1S/C19H23N5O3.2ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);2*1H

InChI Key

UYWALPRFBVLYJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Origin of Product

United States

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